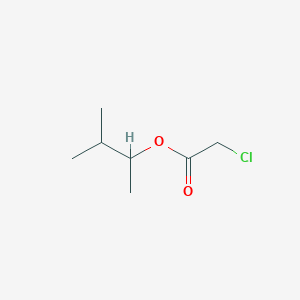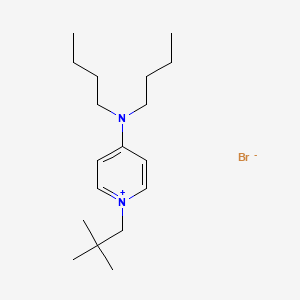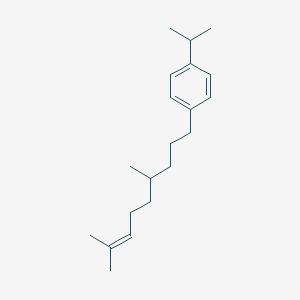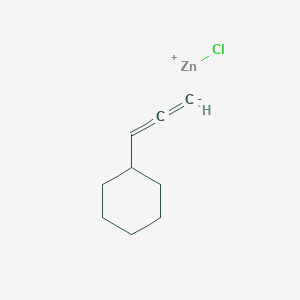
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 3-cyclohexylpropadien-1-ide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide typically involves the reaction of zinc chloride with 3-cyclohexylpropadien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and organic by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different organozinc species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and organic by-products, while substitution reactions can yield various organozinc compounds with different functional groups.
Scientific Research Applications
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide has a wide range of applications in scientific research, including:
Biology: In biological research, this compound can be used to study the interactions between zinc and biological molecules, as well as the role of zinc in enzymatic processes.
Industry: In industrial applications, this compound can be used as a catalyst or intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide involves its interaction with molecular targets and pathways in chemical and biological systems. The zinc atom in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chlorozinc(1+) 3-cyclohexylpropadien-1-ide include other organozinc compounds, such as:
- Chlorozinc(1+) propan-1-ide
- Chlorozinc(1+) 3-(ethoxycarbonyl)propan-1-ide
- Chlorozinc(1+) (3Z)-3-hexen-3-ide
Uniqueness
This compound is unique due to its specific structure and the presence of the 3-cyclohexylpropadien-1-ide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92490-15-8 |
|---|---|
Molecular Formula |
C9H13ClZn |
Molecular Weight |
222.0 g/mol |
InChI |
InChI=1S/C9H13.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h1,6,9H,3-5,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
VOZWPMPYLGZMMS-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]=C=CC1CCCCC1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
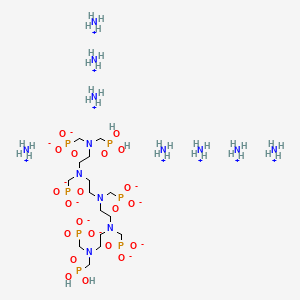
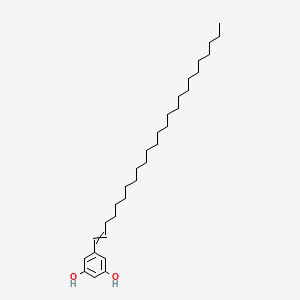
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
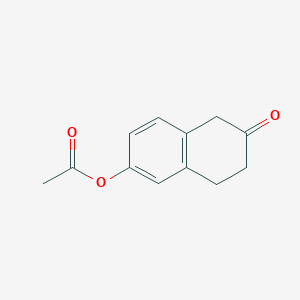

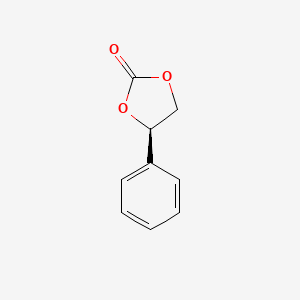
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
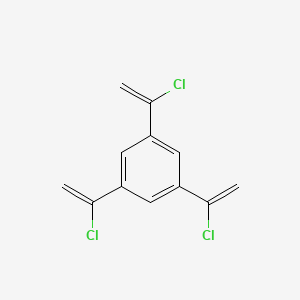
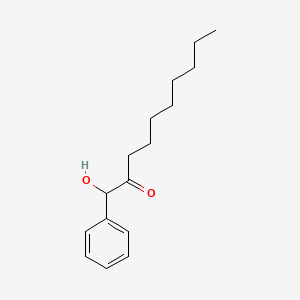
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
